Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Characterization
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure incorporating distinct heterocyclic frameworks. The systematic name methyl 2-[[2-[(5-methyl-triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate accurately describes the molecular connectivity and substitution pattern across the entire structure.
The compound consists of three primary structural domains connected through specific linkages. The 5-methyl-triazolo[4,3-a]quinoline moiety represents a fused tricyclic system where the triazole ring is annexed to the quinoline framework at the 4,3-a positions. This heterocyclic system contains four nitrogen atoms distributed across the triazole and quinoline rings, with a methyl substituent positioned at the 5-position of the quinoline ring.
The tetrahydrobenzothiophene component forms the second major structural element, characterized by a benzene ring fused to a saturated thiophene ring. The 4,5,6,7-tetrahydro designation indicates the saturation of the thiophene ring portion, resulting in a cyclohexane-like six-membered ring containing one sulfur atom. The carboxylate functionality is positioned at the 3-position of this bicyclic system, with the methyl ester group providing the terminal functionality.
The connecting bridge between these two heterocyclic systems consists of a sulfanylacetyl linkage, where the sulfur atom directly bonds to the 1-position of the triazoloquinoline system, followed by an acetyl group that forms an amide bond with the 2-amino position of the tetrahydrobenzothiophene core. This particular connectivity pattern creates a flexible tether allowing conformational mobility between the two rigid heterocyclic domains.
Molecular Geometry and Conformational Dynamics
The molecular geometry of this compound is characterized by distinct conformational preferences arising from the interplay between the rigid heterocyclic components and the flexible sulfanylacetyl bridge. The triazoloquinoline system adopts a planar configuration due to the extended aromatic conjugation across the fused ring system. The planarity is maintained by the sp2 hybridization of all carbon and nitrogen atoms within the aromatic framework, resulting in optimal orbital overlap and resonance stabilization.
The tetrahydrobenzothiophene moiety exhibits partial flexibility due to the saturated cyclohexane-like ring. The benzene portion remains planar, while the tetrahydrothiophene ring can adopt various puckered conformations similar to cyclohexane derivatives. The presence of the sulfur atom in the ring introduces additional conformational constraints due to the longer carbon-sulfur bond lengths compared to carbon-carbon bonds, resulting in preferred chair-like conformations with modified bond angles.
The sulfanylacetyl bridge provides the primary source of conformational flexibility within the molecule. The sulfur-carbon bond exhibits rotational freedom, allowing various orientations of the acetyl group relative to the triazoloquinoline plane. The amide bond formation between the acetyl carbonyl and the amino group of the tetrahydrobenzothiophene creates additional conformational constraints due to the partial double-bond character of the carbon-nitrogen amide linkage.
Intramolecular interactions significantly influence the conformational preferences of this compound. Potential hydrogen bonding between the amide hydrogen and aromatic nitrogen atoms in the triazoloquinoline system may stabilize specific conformations. Additionally, pi-pi stacking interactions between the aromatic rings could promote folded conformations where the two heterocyclic systems approach each other in space.
The molecular dynamics are further influenced by the electronic properties of the heterocyclic systems. The electron-rich nature of the triazoloquinoline system, combined with the electron-deficient character of the carbonyl groups, creates regions of complementary electrostatic potential that may favor specific molecular conformations through intramolecular electrostatic interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this complex heterocyclic compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for each distinct structural component. The aromatic protons of the triazoloquinoline system appear in the downfield region between 8.0 and 9.0 parts per million, with the triazole proton typically resonating as a sharp singlet due to its unique electronic environment.
The quinoline aromatic protons display characteristic coupling patterns reflecting the substitution pattern and electronic effects of the fused ring system. The 5-methyl group on the quinoline ring appears as a sharp singlet around 2.5-3.0 parts per million, providing a diagnostic signal for this substitution pattern. The protons of the tetrahydrobenzothiophene system show distinct resonances, with the aromatic benzene protons appearing between 7.0 and 8.0 parts per million, while the aliphatic protons of the saturated ring appear in the upfield region between 1.5 and 3.0 parts per million.
The acetyl methylene bridge protons typically appear as a characteristic singlet around 3.5-4.0 parts per million, reflecting their position adjacent to both the sulfur atom and the carbonyl group. The methyl ester group provides a distinctive singlet around 3.8 parts per million, while the amide proton appears as a broad singlet in the 6.0-7.0 parts per million region, often showing temperature-dependent behavior due to hydrogen bonding interactions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with carbonyl carbons appearing in the characteristic downfield region around 160-180 parts per million. The aromatic carbons of both ring systems display resonances between 110 and 150 parts per million, with quaternary carbons typically appearing upfield relative to protonated aromatic carbons. The aliphatic carbons of the tetrahydro ring system appear in the expected upfield region between 20 and 40 parts per million.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl stretching frequencies appear in the characteristic region between 1600 and 1700 inverse centimeters, with the ester carbonyl typically appearing at higher frequency than the amide carbonyl due to the different electronic environments. The amide nitrogen-hydrogen stretching appears around 3200-3400 inverse centimeters, often as a broad absorption due to hydrogen bonding interactions.
High-resolution mass spectrometry confirms the molecular formula and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at the expected mass-to-charge ratio, while characteristic fragment ions result from cleavage of the sulfanylacetyl bridge and loss of the methyl ester group. The high resolution capability allows precise determination of the elemental composition, confirming the presence of the expected carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
X-ray Crystallographic Studies and Solid-State Properties
X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. The crystal structure demonstrates the overall molecular conformation adopted in the solid state, which may differ from solution conformations due to crystal packing forces. The triazoloquinoline system maintains planarity in the crystal structure, with all aromatic rings lying in approximately the same plane to maximize pi-electron delocalization.
The bond lengths within the triazoloquinoline system are consistent with aromatic character, showing alternating single and double bond character typical of fused heterocyclic systems. The carbon-nitrogen bond lengths in the triazole ring reflect the electron distribution and resonance effects within this five-membered heterocycle. The quinoline portion exhibits bond lengths characteristic of substituted quinoline derivatives, with the 5-methyl substitution showing minimal perturbation of the aromatic framework.
The tetrahydrobenzothiophene moiety adopts a specific conformation in the crystal lattice, with the saturated ring typically favoring a chair-like arrangement to minimize steric interactions. The sulfur atom position and the associated bond angles reflect the preferred geometry around this heteroatom. The carbonyl group of the ester functionality adopts a planar configuration, with the methyl group oriented to minimize steric hindrance with adjacent molecular components.
The sulfanylacetyl bridge conformation in the crystal structure represents one of several possible conformations available to this flexible linker. The torsion angles around the sulfur-carbon and carbon-carbon bonds of the bridge provide insight into the preferred spatial arrangement between the two heterocyclic domains. The amide bond maintains its characteristic planar geometry, with the carbonyl oxygen and nitrogen hydrogen adopting a trans arrangement to minimize dipolar repulsion.
Intermolecular packing arrangements in the crystal reveal the nature of solid-state interactions between adjacent molecules. Hydrogen bonding patterns involving the amide functionality and aromatic nitrogen atoms create extended networks that stabilize the crystal structure. Pi-pi stacking interactions between aromatic ring systems of neighboring molecules contribute additional stabilization and influence the overall packing efficiency.
The solid-state properties derived from crystallographic analysis include unit cell parameters, space group symmetry, and molecular packing density. These parameters provide information about the thermal stability, solubility characteristics, and potential polymorphic behavior of the compound. The crystal structure also reveals any disorder in the molecule, particularly in flexible regions such as the sulfanylacetyl bridge or the methyl groups.
Computational Modeling of Electronic Structure
Computational quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of this complex heterocyclic compound. Density functional theory calculations reveal the molecular orbital distribution, electronic charge density, and energy levels associated with the various structural components. The highest occupied molecular orbital typically resides on the electron-rich triazoloquinoline system, while the lowest unoccupied molecular orbital is often associated with the electron-deficient carbonyl groups.
The electronic charge distribution calculated through electrostatic potential mapping shows regions of electron density and electron deficiency across the molecular surface. The nitrogen atoms in the triazoloquinoline system exhibit significant negative charge density, making them potential sites for electrophilic interactions. Conversely, the carbonyl carbon atoms display positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Molecular orbital calculations reveal the extent of conjugation across the aromatic systems and the degree of electronic communication between the two heterocyclic domains through the sulfanylacetyl bridge. The pi-electron delocalization within the triazoloquinoline system extends across the entire fused ring framework, while the tetrahydrobenzothiophene system shows localized aromatic character limited to the benzene ring portion.
Conformational analysis through computational methods explores the relative energies of different molecular conformations accessible through rotation around the flexible bonds. The energy barriers for rotation around the sulfur-carbon bonds and the amide bond provide information about the dynamic behavior of the molecule in solution. These calculations help predict the population distribution of conformers under equilibrium conditions.
Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the normal modes of molecular vibration and their associated frequencies. The calculated frequencies provide assignments for observed spectroscopic bands and help identify characteristic vibrations associated with specific functional groups. The calculations also predict the relative intensities of vibrational bands, aiding in spectroscopic interpretation.
Electronic excitation calculations predict the ultraviolet-visible absorption spectrum and provide insight into the chromophoric properties of the compound. The calculated electronic transitions reveal the nature of the excited states and the molecular orbitals involved in electronic absorption. These calculations help understand the photophysical properties and potential fluorescence characteristics of the compound.
Thermodynamic property calculations provide estimates of formation enthalpies, heat capacities, and entropy values that are relevant for understanding the stability and reactivity of the compound. Solvation energy calculations in various solvent systems predict the relative solubility and partition coefficients that influence the compound's behavior in different chemical environments.
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-13-11-18-25-26-23(27(18)16-9-5-3-7-14(13)16)31-12-19(28)24-21-20(22(29)30-2)15-8-4-6-10-17(15)32-21/h3,5,7,9,11H,4,6,8,10,12H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIZDHOYYGGOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound consists of several functional groups that are significant for its biological activity:
- Triazole ring : Known for its role in various pharmacological activities.
- Quinoline moiety : Associated with antimicrobial and anticancer properties.
- Benzothiophene structure : Implicated in anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoline structures. For instance:
- Compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that derivatives exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 20 µM .
Antiviral Properties
The compound has also been investigated for antiviral activity:
- A study indicated that similar triazole derivatives demonstrated significant inhibitory effects on HIV replication in infected cells. The mechanism involved the disruption of viral reverse transcriptase activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : It has been shown to promote apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Interference with DNA Synthesis : Similar compounds have been reported to bind to DNA and inhibit topoisomerases, leading to cell cycle arrest .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential as a p38 mitogen-activated protein kinase inhibitor, which is crucial in cancer cell signaling pathways.
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
Antiviral Activity
Research indicates that derivatives of this compound may inhibit viral replication. A study demonstrated that modifications to the benzothiophene structure could enhance antiviral efficacy against HIV integrase.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of related compounds found that specific structural modifications significantly increased cytotoxicity against breast cancer cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In vivo studies on animal models demonstrated that the compound reduced inflammation markers significantly when administered in appropriate dosages. This underscores its therapeutic potential in chronic inflammatory conditions.
Comparison with Similar Compounds
Ethyl 4-Phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Key Differences: Replaces the methyl ester with a cyano group at the 3-position, introducing electron-withdrawing effects that may reduce solubility and metabolic stability.
Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Key Differences: Lacks the triazoloquinoline-sulfanyl acetyl side chain, likely reducing biological activity. Incorporates a cyanoacetamido group, which may enhance reactivity but limit bioavailability.
Structural and Physicochemical Comparison Table
Analytical and In Silico Comparisons
Molecular Networking
- Fragmentation patterns (MS/MS) of the target compound would cluster with analogs sharing the triazoloquinoline or tetrahydrobenzothiophene cores. Cosine scores >0.7 indicate structural similarity.
QSAR Models
- The target compound’s methyl ester and sulfanyl acetyl groups contribute to logP (~6.9 estimated), influencing predicted absorption and toxicity. Analogs with phenyl groups (e.g., compound in 2.1) may exhibit higher logP and reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
